Trimebutine Maleate

Irritable bowel syndrome Quality of life Comparative effectiveness

Trimebutine Maleate delivers dual-modulator GI motility control via peripheral μ/κ/δ opioid agonism plus L-type Ca²⁺ and BKCa channel modulation—bidirectional regulation single-mechanism antispasmodics (mebeverine, pinaverium) cannot replicate. Evidence: 94.9% pediatric recovery (p<0.0001); 90% stool transit normalization; 12.78-point QoL advantage over mebeverine (p<0.05). Ideal for IBS-mixed population studies, opioid receptor pharmacology, and GI motility research. ≥98% purity.

Molecular Formula C22H29NO5.C4H4O4
C26H33NO9
Molecular Weight 503.5 g/mol
CAS No. 58997-92-5
Cat. No. B3427379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimebutine Maleate
CAS58997-92-5
Molecular FormulaC22H29NO5.C4H4O4
C26H33NO9
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyFSRLGULMGJGKGI-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimebutine Maleate (CAS 58997-92-5): A Multi-Target Spasmolytic Agent for Functional GI Disorders


Trimebutine Maleate (TMB) is a noncompetitive spasmolytic agent with weak μ-opioid receptor agonist effects, primarily indicated for the treatment of irritable bowel syndrome (IBS) and lower gastrointestinal tract motility disorders [1]. Unlike anticholinergic antispasmodics, TMB functions as a dual modulator of gastrointestinal motility—exerting both stimulatory and inhibitory effects depending on the pre-existing contractile state of the gut [2]. It is available as an oral therapeutic agent in Canada and several international markets, though not FDA-approved in the United States [1].

Why Trimebutine Maleate Cannot Be Readily Substituted by Other Antispasmodics


Trimebutine Maleate exhibits a fundamentally distinct pharmacological profile from common antispasmodic alternatives such as mebeverine, pinaverium bromide, and otilonium bromide. While mebeverine acts primarily as a direct smooth muscle relaxant through muscarinic receptor antagonism and sodium channel blockade, and pinaverium functions as a selective L-type calcium channel blocker in gastrointestinal smooth muscle [1], trimebutine uniquely operates via combined peripheral μ-, κ-, and δ-opioid receptor agonism together with dual modulation of both L-type calcium channels and large-conductance calcium-activated potassium (BKCa) channels [2][3]. This multi-target, state-dependent action allows trimebutine to both stimulate hypomotile gut segments and inhibit hypermotile regions—a bidirectional regulatory capacity that calcium channel blockers and pure smooth muscle relaxants lack. Consequently, generic substitution based solely on the "antispasmodic" class label fails to account for trimebutine's distinct efficacy in normalizing stool transit (achieved in close to 90% of patients) and its demonstrably superior improvement in patient quality of life versus mebeverine [4][5].

Quantitative Differentiation Evidence for Trimebutine Maleate Versus In-Class Alternatives


Superior Quality of Life Improvement Versus Mebeverine in IBS Patients

In a head-to-head randomized controlled trial, trimebutine maleate demonstrated statistically significantly superior improvement in quality of life (QoL) compared to mebeverine, despite no statistically significant differences in symptom resolution for abdominal pain, stool consistency, or stool frequency [1][2]. This QoL advantage represents a meaningful patient-centered outcome for procurement decisions where holistic patient benefit is prioritized.

Irritable bowel syndrome Quality of life Comparative effectiveness

Multi-Opioid Receptor Agonist Profile with Quantified Sodium Shift Ratio Distinguishing from Pure μ-Agonists

Trimebutine (TMB) and its active metabolite N-desmethyl trimebutine (NDTMB) exhibit a distinct opioid receptor binding profile compared to morphine, a prototypical pure μ-opioid agonist. The receptor selectivity indices for μ:δ:κ were 100:12:14.4 for TMB and 100:32:25 for NDTMB, versus 100:5:5 for morphine [1]. Critically, the sodium shift ratio—a measure distinguishing opioid agonists from antagonists—was 14 for TMB and 10 for NDTMB, compared to 37 for morphine [1], confirming classification as weak peripheral opioid agonists rather than pure agonists. This reduced μ-selectivity and lower sodium shift ratio underpin trimebutine's favorable safety profile with minimal central nervous system opioid-related adverse effects.

Opioid receptor pharmacology Receptor selectivity Mechanism of action

Clinical Recovery Superiority Over Non-Medicated Controls and Stool Normalization Achievement

In two distinct clinical contexts, trimebutine maleate demonstrated substantial efficacy advantages over non-medicated controls and baseline measurements. In a pediatric IBS RCT, clinical recovery was observed in 94.9% of trimebutine-treated patients versus 20.5% spontaneous recovery in non-medicated controls (p<0.0001) [1]. In a Canadian multicenter adult IBS study, stool frequency normalized to within 3 per week to 3 per day in close to 90% of patients treated with trimebutine 200 mg tid for 4 weeks, compared to 66% at baseline [2].

Irritable bowel syndrome Pediatric gastroenterology Stool transit normalization

Optimal Procurement and Research Applications for Trimebutine Maleate


Formulary Inclusion for IBS Treatment Where QoL Outcomes Are Prioritized

Based on direct comparative evidence, trimebutine maleate should be preferentially selected over mebeverine for IBS formularies in healthcare systems that track and prioritize patient-reported quality of life outcomes. The 12.78-point greater QoL score improvement (p<0.05) documented in the Rahman et al. RCT [1] provides a quantifiable, patient-centered justification for trimebutine procurement over mebeverine, despite comparable efficacy on individual gastrointestinal symptoms. For health technology assessment (HTA) submissions and pharmacy and therapeutics (P&T) committee reviews, this QoL advantage represents a meaningful differentiator when considering total patient benefit.

Pediatric IBS Clinical Trial Design Requiring High-Efficacy Active Comparator

In pediatric IBS clinical research requiring an established active comparator with robust effect size, trimebutine maleate offers a well-characterized baseline efficacy profile. The 94.9% clinical recovery rate (versus 20.5% spontaneous recovery; p<0.0001) demonstrated in the Karabulut et al. study [2] provides investigators with a high-confidence reference point for sample size calculations and superiority/non-inferiority trial design. This evidence base makes trimebutine particularly suitable as an active comparator arm in pediatric gastrointestinal motility studies.

Opioid Receptor Pharmacology Research Requiring Multi-Target Peripheral Agonist

For investigators studying peripheral opioid receptor pharmacology, trimebutine maleate serves as a well-characterized reference compound with quantified selectivity indices (μ:δ:κ = 100:12:14.4 for TMB; 100:32:25 for NDTMB) and established sodium shift ratios (TMB=14; NDTMB=10; morphine=37) [3]. Unlike pure μ-agonists, trimebutine's balanced multi-receptor profile and weak agonist classification make it an ideal tool compound for investigating gastrointestinal opioid receptor function without the confounding central effects associated with morphine-like agents. This pharmacological fingerprint supports its procurement for assay development, receptor binding studies, and mechanism-of-action research in functional GI disorders.

Stool Transit Normalization Studies in Mixed-Pattern Functional Bowel Disorders

Trimebutine maleate is optimally positioned for clinical research targeting stool transit normalization in patients with alternating or mixed-pattern bowel habits. The Canadian multicenter study demonstrated that 90% of IBS patients achieved normal stool frequency (3/week to 3/day) after 4 weeks of trimebutine treatment, a 24-percentage-point absolute increase from the 66% baseline rate [4]. This bidirectional regulatory effect—normalizing both constipation and diarrhea-predominant transit patterns—distinguishes trimebutine from single-direction prokinetics or antidiarrheals and makes it uniquely suitable for studies in IBS-mixed or IBS-unspecified populations where transit disturbance is the primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimebutine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.